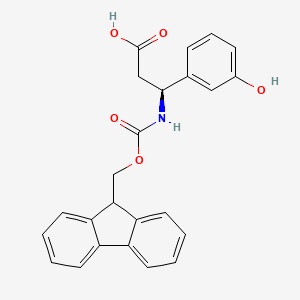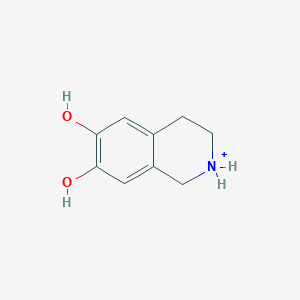
2-Octadecenoic acid, methyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-octadec-2-enoate is an organic compound belonging to the class of fatty acid esters. It is characterized by an ester functional group attached to a long-chain unsaturated fatty acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl (E)-octadec-2-enoate can be synthesized through the esterification of octadec-2-enoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Octadec-2-enoic acid+MethanolAcid CatalystMethyl (E)-octadec-2-enoate+Water
Industrial Production Methods: In industrial settings, the production of 2-Octadecenoic acid, methyl ester, (E)- often involves the transesterification of triglycerides derived from natural oils and fats. This process uses methanol and a base catalyst, such as sodium methoxide, to produce the ester. The reaction conditions typically include moderate temperatures and continuous stirring to ensure complete conversion.
Types of Reactions:
Oxidation: Methyl (E)-octadec-2-enoate can undergo oxidation reactions, leading to the formation of epoxides or hydroxylated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding saturated ester using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydroxide, and other nucleophiles.
Major Products Formed:
Oxidation: Epoxides, hydroxylated esters.
Reduction: Saturated esters.
Substitution: Alkylated esters, hydrolyzed products.
Aplicaciones Científicas De Investigación
Methyl (E)-octadec-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its role in biological membranes and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of lubricants, surfactants, and biofuels due to its favorable chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Octadecenoic acid, methyl ester, (E)- involves its interaction with cellular membranes and enzymes. The ester functional group can undergo hydrolysis, releasing the corresponding fatty acid and methanol. This process can affect membrane fluidity and permeability, influencing various cellular pathways. Additionally, the compound can act as a substrate for enzymes involved in lipid metabolism, further impacting cellular functions.
Comparación Con Compuestos Similares
- Methyl oleate
- Methyl linoleate
- Methyl stearate
Propiedades
Número CAS |
27234-05-5 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
methyl octadec-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
CYUVJOWXJUNPHY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC=CC(=O)OC |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/C(=O)OC |
SMILES canónico |
CCCCCCCCCCCCCCCC=CC(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R)-1-Phenylethyl]-prop-2-enylazanium](/img/structure/B1588650.png)











